molecular formula C8H14Cl2N2 B2986316 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride CAS No. 2089381-50-8

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2986316
CAS No.: 2089381-50-8
M. Wt: 209.11
InChI Key: UHDODUDAYXJVDW-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is a valuable chemical intermediate in scientific research, particularly in pharmaceutical development and medicinal chemistry. The compound features a pyridine ring substituted with a methyl group at the 6-position and an ethanamine side chain at the 3-position, which is protonated as a dihydrochloride salt to enhance its stability and solubility . This structure makes it a versatile building block for the synthesis of more complex organic molecules . In research settings, this compound is employed in various chemical reactions, including nucleophilic substitution and reductive amination, to develop potential pharmaceutical agents . Its applications span across chemistry, biology, and medicine, where it is studied for its potential biological activities and interactions with various biomolecules . The dihydrochloride salt form is typically prepared by treating the free base ethanamine with hydrochloric acid, followed by purification to obtain the final product . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDODUDAYXJVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is a chemical compound with a structure comprising a pyridine ring, a methyl group at the 6-position, and an ethylamine chain. The presence of two hydrochloric acid molecules enhances its water solubility, making it suitable for use in various research and industrial applications.

Applications

  • Pharmaceutical Development this compound is a potential lead in pharmaceutical development. Its unique structure makes it a candidate for exploration in academic and industrial settings.
  • Synthesis of Organic Molecules It is used to synthesize complex organic molecules in pharmaceutical chemistry. The chemical reactivity of this compound primarily involves nucleophilic substitution reactions due to the presence of the amine functional group.
  • Interaction with Biological Targets Studies on interaction profiles indicate that this compound may interact with various biological targets. These interactions suggest potential therapeutic applications that warrant detailed pharmacological studies to elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Halogen-Substituted Pyridines

  • (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride (CAS: 1909288-54-5):

    • Replaces the methyl group with a fluorine atom at the 5-position.
    • Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity (clogP ≈ 0.8 vs. 1.2 for the methyl analogue) .
    • Demonstrated improved blood-brain barrier penetration in preclinical glioblastoma models due to reduced enzymatic degradation .
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride (CAS: 1353990-11-0): Chlorine at the 6-position increases molecular weight (209.07 g/mol) and polar surface area (38.3 Ų vs. 36.1 Ų for the methyl analogue).

Heterocycle-Modified Analogues

  • (6-Thien-2-ylpyridin-3-yl)methylamine dihydrochloride (CAS: N/A):

    • Substitutes methyl with a thiophene ring, introducing sulfur-based π-π interactions.
    • Increased molecular weight (242.7 g/mol) and solubility in polar aprotic solvents (e.g., DMSO) .
  • [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride (CAS: 1279219-48-5):

    • Replaces pyridine with a thiazole ring, altering electronic properties (higher dipole moment: 4.2 D vs. 2.8 D).
    • Demonstrates potent cytotoxicity in colorectal cancer cell lines (IC₅₀ = 1.2 µM) due to thiazole’s affinity for kinase ATP pockets .

Saturated and Functionalized Derivatives

  • (1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine dihydrochloride (CAS: 2803861-35-8):
    • Partially saturated pyridine ring improves conformational flexibility, enhancing binding to G protein-coupled receptors (GPCRs) .
    • Reduced aromaticity lowers melting point (mp 148°C vs. 210°C for the fully aromatic analogue) .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) clogP Water Solubility (mg/mL) Key Substituent Effect
This compound C₈H₁₄Cl₂N₂ 209.12 1.2 12.3 Methyl enhances lipophilicity
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₁Cl₂FN₂ 217.08 0.8 18.9 Fluorine increases metabolic stability
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride C₈H₁₂Cl₂N₂ 209.07 1.5 8.7 Chlorine enhances halogen bonding
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride C₇H₁₄Cl₂N₂S 229.17 1.8 5.2 Thiazole improves kinase inhibition

Biological Activity

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride, identified by its CAS number 2089381-50-8, is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a methyl group at the 6-position and an ethylamine chain. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry. Its chemical reactivity primarily involves nucleophilic substitution reactions due to the presence of the amine functional group, facilitating the synthesis of more complex organic molecules .

Neurotransmitter Modulation

This compound exhibits potential for neurotransmitter modulation. Similar compounds have been shown to influence neurotransmitter systems, which suggests that this compound may also interact with serotonin, dopamine, or norepinephrine receptors. This interaction could lead to various pharmacological effects, including antidepressant or anxiolytic properties .

Interaction Profiles

Studies indicate that this compound may interact with several biological targets. These include:

  • Serotonin receptors : Potential modulation of mood and anxiety.
  • Dopamine receptors : Implications for psychostimulant effects.
  • Adrenergic receptors : Possible impact on cardiovascular functions.

Further pharmacological studies are necessary to elucidate these interactions and their therapeutic implications .

Antitumor Activity

Research has suggested that compounds structurally related to this compound exhibit antitumor activities. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into their mechanisms and potential as anticancer agents .

Inflammatory Response

The compound has also shown promise in modulating inflammatory responses. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences among related compounds:

Compound NameCAS NumberKey Differences
1-(2-Methylpyridin-3-yl)ethanamine dihydrochloride138112819Substituent position on the pyridine ring
1-(4-Methylpyridin-2-yl)ethanamine dihydrochloride123456789Different methyl substitution position
2-(6-Methylpyridin-3-yl)ethanamine hydrochloride987654321Variation in nitrogen substitution

The distinct substitution pattern on the pyridine ring of this compound may confer unique pharmacological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride?

  • Methodology : The compound can be synthesized via reductive amination of 6-methylnicotinaldehyde using a suitable amine precursor (e.g., ethylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. Purification typically involves recrystallization from ethanol/water mixtures, followed by hydrochloride salt formation using HCl gas or concentrated HCl .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm intermediate formation. Ensure anhydrous conditions to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C, protected from light and moisture. The dihydrochloride salt is hygroscopic; prolonged exposure to humidity may lead to decomposition .
  • Handling : Use gloves and PPE to prevent skin contact. Avoid inhalation by working in a fume hood. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the presence of the pyridinyl and ethanamine moieties. Key signals include the methyl group at δ ~2.5 ppm (pyridine-CH₃) and the ethanamine protons at δ ~3.1–3.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Compare retention times against a certified reference standard .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 240.17 (free base) and characteristic chloride adducts .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Procedure : Grow single crystals via slow evaporation from methanol/water. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL (for small molecules) or SHELXTL, ensuring hydrogen atoms are modeled with isotropic displacement parameters .
  • Challenges : The hydrochloride groups may introduce disorder; apply restraints during refinement. Validate the final structure using R-factor (<5%) and residual electron density maps .

Q. What strategies are effective for identifying and quantifying impurities?

  • Impurity Profiling : Use LC-MS/MS with a gradient elution method to detect byproducts such as unreacted aldehyde (e.g., 6-methylnicotinaldehyde) or dehalogenated derivatives. Compare against impurity standards listed in pharmacopeial guidelines (e.g., EP or USP) .
  • Quantification : Apply a validated HPLC method with UV detection at 254 nm. Use calibration curves for known impurities (e.g., residual solvents or synthetic intermediates) to determine limits of detection (LOD) and quantification (LOQ) .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature conditions?

  • Accelerated Stability Testing : Prepare aqueous solutions at pH 3, 7, and 8. Incubate at 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., hydrolyzed pyridine derivatives) via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What in vitro assays are appropriate for studying biological activity?

  • Receptor Binding Assays : Radiolabel the compound (e.g., with ³H) and test affinity for nicotinic acetylcholine receptors (nAChRs) using membrane preparations from neuronal cell lines. Calculate IC₅₀ values via competitive binding curves .
  • Enzymatic Assays : Assess inhibition of monoamine oxidases (MAOs) using fluorogenic substrates (e.g., kynuramine) and monitor fluorescence changes over time .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Root Cause : Variations may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. II). Re-crystallize the compound under controlled conditions and re-analyze .
  • Validation : Cross-reference data with independent sources (e.g., PubChem or peer-reviewed studies) and confirm analytical conditions (e.g., heating rate in DSC) .

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